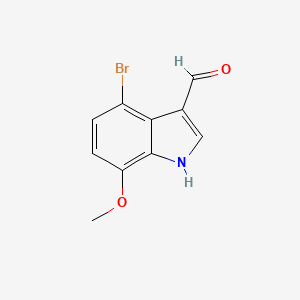

4-Bromo-3-formyl-7-methoxy-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-7-methoxy-1H-indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-8-3-2-7(11)9-6(5-13)4-12-10(8)9/h2-5,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJUSGSRSWYVEHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Br)C(=CN2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 4 Bromo 3 Formyl 7 Methoxy 1h Indole and Its Precursors

Retrosynthetic Analysis of the 4-Bromo-3-formyl-7-methoxy-1H-indole Core

A logical retrosynthetic analysis of 4-Bromo-3-formyl-7-methoxy-1H-indole suggests a sequence of functional group interconversions and bond disconnections to arrive at simple, accessible starting materials.

The primary disconnection targets the formyl group at the C-3 position. The C-3 formyl group is commonly introduced onto a pre-formed indole (B1671886) nucleus via an electrophilic substitution, most notably the Vilsmeier-Haack reaction . chemistrysteps.comorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings. wikipedia.org This leads to the key precursor, 4-bromo-7-methoxy-1H-indole .

The next disconnection focuses on the formation of the indole ring itself. The Fischer indole synthesis is a powerful and classic method for this transformation. wikipedia.orgbyjus.com This disconnection breaks the N1-C2 and C3a-C7a bonds of the indole core, leading back to a substituted phenylhydrazone. For the target precursor, this would be the phenylhydrazone derived from (2-bromo-5-methoxyphenyl)hydrazine and a three-carbon carbonyl compound that can provide the C2 and C3 atoms of the indole ring, such as glyceraldehyde or a related synthetic equivalent.

Regioselective Functionalization Methodologies

The synthesis of 4-Bromo-3-formyl-7-methoxy-1H-indole necessitates a strategic approach involving the sequential and regioselective introduction of two distinct functional groups onto the indole scaffold. The inherent reactivity of the indole nucleus typically favors electrophilic substitution at the C3 position. However, functionalization at the C4 position of the benzene (B151609) portion of the ring is significantly more challenging due to its lower intrinsic reactivity. rsc.org Therefore, synthetic strategies must employ specific methodologies to overcome these challenges and achieve the desired substitution pattern. This involves a carefully orchestrated bromination at the C4 position and formylation at the C3 position.

Bromination at the C4 Position of the Indole Nucleus

Achieving selective bromination at the C4 position of a 7-methoxy-substituted indole is a non-trivial synthetic challenge. The electron-rich nature of the indole ring system generally directs electrophiles to the C3 position of the pyrrole (B145914) moiety. When the C3 position is blocked, substitution often occurs at C2 or C5. Directing an electrophile to the C4 position requires overcoming the natural reactivity patterns of the indole core.

A variety of reagents and conditions are employed for the electrophilic bromination of aromatic and heteroaromatic compounds, including indoles. The choice of reagent can significantly influence the regioselectivity and yield of the reaction.

N -Bromosuccinimide (NBS): This reagent is a widely used source of electrophilic bromine for the bromination of indoles. researchgate.netnih.govdocumentsdelivered.com NBS is favored for its solid form, ease of handling, and often milder reaction conditions compared to liquid bromine. The reaction's outcome can be directed towards either a free-radical or an electrophilic pathway depending on the conditions. For electrophilic aromatic substitution, the reaction is typically carried out in a polar solvent in the absence of radical initiators. acs.org The regioselectivity of NBS bromination on the indole nucleus can be influenced by the presence of directing groups and the specific reaction conditions employed. acs.orgnih.gov

Bromine (Br₂) : Molecular bromine is a powerful brominating agent. However, its high reactivity can lead to a lack of selectivity and the formation of polybrominated products. To control its reactivity and enhance regioselectivity, Br₂ is often used in conjunction with a catalyst or in specific solvent systems. For instance, reactions in the presence of zeolites have been shown to favor para-substitution on moderately activated aromatic rings, which can be an effective strategy for achieving regiocontrol. rsc.org

Other Brominating Agents : Various other reagents can be used for electrophilic bromination, including pyridinium (B92312) tribromide and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). These reagents can offer advantages in terms of selectivity and handling. Electrochemical methods have also been developed, where the anodic oxidation of a bromide ion generates an electrophilic bromine species in situ. mdpi.com

| Reagent | Abbreviation | Typical Conditions | Key Characteristics |

|---|---|---|---|

| N-Bromosuccinimide | NBS | Polar solvents (e.g., DMF, CH₃CN, CCl₄), often at room temperature or below | Mild, solid reagent; selectivity can be controlled by conditions. nih.govacs.orgnih.gov |

| Bromine | Br₂ | Various solvents, often with a Lewis acid or other catalyst | Highly reactive, can lead to over-bromination if not controlled. rsc.org |

| Pyridinium Tribromide | - | Solvents like THF or acetic acid | Solid, stable source of bromine; easier to handle than Br₂. |

| 1,3-Dibromo-5,5-dimethylhydantoin | DBDMH | Aprotic solvents | Efficient source of electrophilic bromine. |

Directing bromination to the C4 position of the indole nucleus is a significant challenge that typically requires a chelation-assisted strategy or the presence of specific directing groups. rsc.orgresearchgate.net The C4-H bond is generally considered the least intrinsically reactive site on the indole ring. rsc.org

In the context of synthesizing 4-bromo-7-methoxy-1H-indole precursors, the existing 7-methoxy group exerts an electronic influence, but this alone is often insufficient to direct bromination selectively to the C4 position. Therefore, a common strategy involves installing a removable directing group on the indole, often at the C3 position or the N1 position. researchgate.netacs.org For example, a pivaloyl group at C3 has been used to direct palladium-catalyzed arylation to the C4 position. acs.org Similarly, an oxime group at the C3 position has been utilized to direct rhodium-catalyzed C4-thiolation. bohrium.com

The general principle involves the directing group coordinating to a metal catalyst, which then delivers the electrophile (or its equivalent in a C-H activation manifold) to the proximate C4 position. After the C4-functionalization is complete, the directing group can be removed or transformed into the desired functionality. For the synthesis of the target molecule, a plausible route would involve the C3-formyl group itself acting as a directing group for a transition-metal-catalyzed C4-bromination, although direct electrophilic bromination prior to formylation is also a common pathway.

Formylation at the C3 Position of the Indole Nucleus

Formylation of the indole ring at the C3 position is a well-established and highly efficient transformation. The high electron density at this position makes it the most nucleophilic and thus the most reactive site for electrophilic substitution.

The Vilsmeier-Haack reaction is the most common and effective method for the C3-formylation of electron-rich heterocycles like indole. niscpr.res.in The reaction utilizes a substituted formamide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃). jk-sci.comwikipedia.orgijpcbs.com

Mechanism: The reaction proceeds in two main stages.

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. jk-sci.comwikipedia.orgorganic-chemistry.org This species is the active formylating agent.

Electrophilic Aromatic Substitution: The electron-rich indole nucleus, specifically the C3 position, acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent. This leads to the formation of an iminium ion intermediate. Subsequent hydrolysis of this intermediate during aqueous workup yields the final 3-formylindole product. jk-sci.comorganic-chemistry.org

The Vilsmeier-Haack reaction is generally high-yielding and tolerates a wide range of functional groups, making it a robust choice for the synthesis of 3-formylindoles. nih.gov For a 7-methoxy-1H-indole substrate, the reaction would proceed selectively at the C3 position due to the powerful directing effect of the indole nitrogen and the high intrinsic nucleophilicity of that carbon.

While the Vilsmeier-Haack reaction is predominant, several alternative methods for the C3-formylation of indoles have been developed, often focusing on milder conditions or avoiding the use of phosphorus oxychloride.

Iodine-Catalyzed Formylation: An efficient method involves the use of iodine as a catalyst with hexamethylenetetramine (HMTA) as the carbon source. researchgate.netcolab.ws This reaction can be performed under an air atmosphere and provides moderate to excellent yields of 3-formylindoles. researchgate.netcolab.ws

Iron-Catalyzed Formylation: A greener alternative employs a non-toxic iron catalyst, such as ferric chloride (FeCl₃), with formaldehyde (B43269) and aqueous ammonia. organic-chemistry.org This method uses air as the terminal oxidant and proceeds in good yields under relatively mild conditions. organic-chemistry.org

Visible-Light Photoredox Catalysis: A transition-metal-free approach utilizes a photosensitizer like Rose Bengal under visible light irradiation. acs.org This aerobic process uses tetramethylethylenediamine (TMEDA) as the one-carbon source through C-N bond cleavage. acs.org

Electrochemical Methods: An electrochemical strategy has been reported for the oxidative cross-coupling of indoles with aldehydes. This involves a two-step process via a Mannich-type reaction followed by an electrochemically enabled C-N bond cleavage to introduce the carbonyl group. acs.org

| Method | Carbon Source | Catalyst/Reagent | Key Features |

|---|---|---|---|

| Iodine-Catalyzed | Hexamethylenetetramine (HMTA) | Iodine (I₂) | Metal-free, uses air as oxidant. researchgate.netcolab.ws |

| Iron-Catalyzed | Formaldehyde | Ferric Chloride (FeCl₃) | Inexpensive, non-toxic catalyst, environmentally benign. organic-chemistry.org |

| Visible-Light Photoredox | Tetramethylethylenediamine (TMEDA) | Rose Bengal (photosensitizer) | Transition-metal-free, aerobic, mild conditions. acs.org |

| Electrochemical | Aldehydes | Electrochemical cell | Avoids stoichiometric chemical oxidants. acs.org |

Methoxy (B1213986) Group Introduction and Manipulation at the C7 Position

The introduction of a methoxy group at the C7 position of the indole nucleus is a challenging yet critical step in the synthesis of 4-bromo-3-formyl-7-methoxy-1H-indole. The C7 position is inherently less reactive compared to the C2 and C3 positions of the pyrrole ring. rsc.org Therefore, direct C7-H functionalization requires specific strategies to achieve site-selectivity. rsc.orgresearchgate.netnih.gov

Key approaches for introducing the C7-methoxy group typically fall into two categories:

Synthesis from a pre-functionalized precursor: This is a common and reliable method which involves using a starting material that already contains a methoxy group at the appropriate position. For instance, a substituted ortho-methoxyaniline can be used as a precursor in classic indole syntheses like the Fischer, Bischler, or Bartoli methods. chim.it This strategy embeds the C7-methoxy group from the outset, avoiding the need for late-stage C-H activation.

Directed C-H Functionalization: Modern synthetic methods allow for the direct functionalization of the C7 C-H bond. nih.gov This is often achieved by installing a directing group on the indole nitrogen (N1 position), which then steers a transition-metal catalyst to the adjacent C7 position for C-O bond formation. rsc.orgresearchgate.net While powerful, this approach requires additional steps for the installation and subsequent removal of the directing group.

Strategies for ortho-Methoxy Functionalization

The term ortho-methoxy functionalization in this context refers to synthetic strategies that leverage a methoxy group on a benzene ring precursor to direct reactions to the adjacent (ortho) position, which will ultimately become the C7 position of the indole. A primary strategy is Directed ortho-Metalation (DoM).

In a typical DoM approach, an aniline (B41778) derivative bearing a methoxy group and a directing group (e.g., pivaloyl) is treated with a strong base like tert-butyllithium. The directing group facilitates the deprotonation of the ortho C-H bond, creating a lithiated intermediate. This intermediate can then react with an electrophile to introduce a new substituent. While not a direct method for introducing the methoxy group itself, this strategy is vital for building the correctly substituted aniline precursor needed for subsequent indole ring formation.

Sequential and Convergent Synthesis Routes to 4-Bromo-3-formyl-7-methoxy-1H-indole

The assembly of the target molecule can be approached through either a sequential (linear) or a convergent synthesis.

Sequential Synthesis: A linear approach involves the step-by-step modification of a simpler starting material. A plausible sequential route for 4-bromo-3-formyl-7-methoxy-1H-indole could be:

Indole Formation: Starting with 2-methoxyaniline, a suitable indole synthesis, such as the Bartoli indole synthesis, could be employed to form 7-methoxy-1H-indole.

Bromination: The 7-methoxy-1H-indole intermediate is then regioselectively brominated at the C4 position. This can be a challenging step, as bromination often occurs preferentially on the electron-rich pyrrole ring (at C3). Therefore, protection of the N-H and/or C3 position may be necessary before introducing the bromine at C4.

Formylation: The final step is the introduction of the formyl group at the C3 position. The Vilsmeier-Haack reaction is a classic and effective method for formylating indoles at C3. If the C3 position was blocked for the bromination step, deprotection would be required prior to formylation.

Convergent Synthesis: A convergent strategy involves the independent synthesis of different fragments of the molecule, which are then combined in a later step. For this target, a potential convergent route might involve:

Preparation of a functionalized benzene fragment: A 2-bromo-5-methoxy-nitrobenzene derivative could be prepared.

Formation of the pyrrole ring: This fragment could then be subjected to a reaction, such as the Bartoli or Leimgruber-Batcho indole synthesis, with a suitable partner to construct the pyrrole ring, introducing the formyl group or a precursor simultaneously. This approach can be more efficient as it allows for parallel synthesis of key building blocks.

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction conditions is paramount to achieving high yields and purity in the synthesis of complex molecules like 4-bromo-3-formyl-7-methoxy-1H-indole. Key reactions in the synthetic sequence, such as bromination and formylation, are often the focus of optimization studies.

Vilsmeier-Haack Formylation: The introduction of the formyl group at C3 is typically achieved using a Vilsmeier reagent, generated in situ from phosphoryl chloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF). Optimization parameters include:

Reagent Stoichiometry: The molar ratio of the indole substrate to the Vilsmeier reagent can significantly impact yield.

Temperature: The reaction is often initiated at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature or gently heated to ensure completion without side product formation.

Solvent: The choice of solvent can influence the reaction rate and selectivity.

Bromination: Regioselective bromination at C4 requires careful selection of the brominating agent and reaction conditions to avoid undesired reactions at other positions.

Brominating Agent: N-Bromosuccinimide (NBS) is a commonly used reagent that offers milder conditions compared to elemental bromine (Br₂).

Solvent and Temperature: The reaction is often carried out in an inert solvent like tetrahydrofuran (B95107) (THF) or a chlorinated solvent at low temperatures to control reactivity.

The following table illustrates a hypothetical optimization study for the C4-bromination of a 7-methoxyindole (B1360046) intermediate, showcasing how different conditions can affect the outcome.

| Entry | Brominating Agent | Solvent | Temperature (°C) | Yield of 4-Bromo Isomer (%) |

| 1 | Br₂ | CH₂Cl₂ | 0 to 25 | 35 |

| 2 | NBS | THF | -78 to 0 | 60 |

| 3 | NBS | Acetonitrile | 0 | 55 |

| 4 | NBS | THF with N-protection | -78 to 25 | 75 |

This is an interactive data table based on representative findings for indole bromination.

Isolation and Purification Methodologies for Synthetic Intermediates and the Final Compound

Rigorous isolation and purification protocols are essential at each stage of the synthesis to ensure the purity of the intermediates and the final 4-bromo-3-formyl-7-methoxy-1H-indole product.

Initial Work-up and Isolation: Following the completion of a reaction, a standard aqueous work-up is typically performed. This involves:

Quenching: The reaction is terminated by adding water, ice, or a specific quenching solution (e.g., aqueous sodium bicarbonate to neutralize acids).

Extraction: The product is extracted from the aqueous phase into an immiscible organic solvent, such as ethyl acetate, dichloromethane, or diethyl ether. rsc.org

Washing: The organic layer is washed with water and/or brine (saturated NaCl solution) to remove residual water-soluble impurities.

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. rsc.org

Purification Techniques: The crude material is then purified using one or more of the following methods:

Flash Column Chromatography: This is the most common purification technique in academic synthesis. rsc.org The crude product is loaded onto a column of silica (B1680970) gel and eluted with a solvent system (mobile phase), typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate). The polarity of the eluent is gradually increased to separate the desired compound from impurities based on their differential adsorption to the silica gel.

Recrystallization: If the final compound or an intermediate is a stable solid, recrystallization can be a highly effective method for achieving high purity. The crude solid is dissolved in a minimum amount of a hot solvent in which it has high solubility, and then the solution is slowly cooled. The pure compound crystallizes out, leaving impurities behind in the solution.

Preparative Thin-Layer Chromatography (TLC): For small-scale purifications, preparative TLC can be used to separate compounds on a larger TLC plate, after which the desired band is scraped off and the product is extracted from the stationary phase.

The purity of the final compound and intermediates is typically assessed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. rsc.org

Spectroscopic and Structural Elucidation Methodologies for 4 Bromo 3 Formyl 7 Methoxy 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural assignment of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides critical insights into the number, environment, and connectivity of hydrogen atoms in a molecule. For 4-Bromo-3-formyl-7-methoxy-1H-indole, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the indole (B1671886) N-H proton, the formyl proton, and the methoxy (B1213986) protons.

The aromatic region would typically display signals for the protons on the benzene (B151609) ring of the indole nucleus. The proton at position 2 (H-2) is expected to appear as a singlet, often in the downfield region due to the influence of the adjacent nitrogen atom and the electron-withdrawing formyl group. The protons at positions 5 and 6 (H-5 and H-6) would likely appear as doublets, with their coupling constant indicating their ortho relationship. The chemical shifts of these protons are influenced by the electron-donating methoxy group at position 7 and the electron-withdrawing bromine atom at position 4.

The formyl proton (-CHO) is anticipated to resonate as a singlet at a significantly downfield chemical shift, typically in the range of 9-10 ppm, due to the strong deshielding effect of the carbonyl group. The methoxy group protons (-OCH₃) would present as a sharp singlet, usually in the range of 3.5-4.5 ppm. The indole N-H proton signal is often broad and its chemical shift can vary depending on the solvent and concentration, but it is typically observed in the downfield region.

A representative, though hypothetical, ¹H NMR data table is presented below to illustrate the expected proton environments.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | ~11.0-12.0 | br s | - |

| CHO | ~9.8-10.2 | s | - |

| H-2 | ~8.0-8.5 | s | - |

| H-5 | ~7.0-7.5 | d | ~8.0-9.0 |

| H-6 | ~6.8-7.2 | d | ~8.0-9.0 |

| OCH₃ | ~3.8-4.2 | s | - |

Note: This table is illustrative and based on typical chemical shifts for similar structures. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of a molecule. In the ¹³C NMR spectrum of 4-Bromo-3-formyl-7-methoxy-1H-indole, distinct signals are expected for each unique carbon atom.

The carbonyl carbon of the formyl group is characteristically found in the highly deshielded region of the spectrum, typically above 180 ppm. The aromatic carbons of the indole ring will resonate in the range of approximately 100-140 ppm. The carbon atom bearing the bromine (C-4) would be expected at a lower field compared to an unsubstituted carbon, while the carbon attached to the methoxy group (C-7) would be shifted downfield. The carbon of the methoxy group itself will appear as a sharp signal in the upfield region, typically around 55-65 ppm.

An illustrative ¹³C NMR data table is provided below.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (formyl) | ~185-195 |

| C-7a | ~135-145 |

| C-3a | ~130-140 |

| C-2 | ~125-135 |

| C-6 | ~115-125 |

| C-5 | ~110-120 |

| C-3 | ~105-115 |

| C-4 | ~95-105 |

| C-7 | ~140-150 |

| OCH₃ | ~55-65 |

Note: This table is illustrative and based on typical chemical shifts for similar structures. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are powerful techniques for unambiguously assigning ¹H and ¹³C signals and elucidating the connectivity of atoms.

COSY (Correlation Spectroscopy) would reveal correlations between scalar-coupled protons, for instance, confirming the ortho-coupling between H-5 and H-6.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and piecing together the molecular fragments. For example, HMBC would show correlations from the formyl proton to C-3 and C-3a, and from the methoxy protons to C-7.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. In this planar molecule, NOESY could show correlations between the formyl proton and H-2, and between the methoxy protons and H-6, confirming their relative positions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 4-Bromo-3-formyl-7-methoxy-1H-indole would be expected to exhibit characteristic absorption bands.

A sharp, strong absorption band corresponding to the C=O stretching vibration of the aldehyde group would be prominent, typically in the region of 1650-1700 cm⁻¹. The N-H stretching vibration of the indole ring would appear as a broad band in the range of 3200-3500 cm⁻¹. C-H stretching vibrations of the aromatic ring and the methoxy group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-O stretching of the methoxy group would likely produce a strong band around 1000-1300 cm⁻¹. The C-Br stretching vibration is expected in the fingerprint region, typically below 800 cm⁻¹.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (indole) | 3200-3500 (broad) |

| C-H Stretch (aromatic) | 3000-3100 |

| C-H Stretch (methoxy) | 2850-2960 |

| C=O Stretch (aldehyde) | 1650-1700 (strong, sharp) |

| C-O Stretch (methoxy) | 1000-1300 |

| C-Br Stretch | < 800 |

Note: This table presents expected ranges for the characteristic IR absorptions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For 4-Bromo-3-formyl-7-methoxy-1H-indole, the mass spectrum would show a molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak would appear as a characteristic doublet (M⁺ and M+2) of approximately equal intensity.

The fragmentation pattern would likely involve the loss of the formyl group (CHO), the methoxy group (OCH₃), or a bromine atom, leading to the formation of characteristic fragment ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of the molecule. The exact mass of 4-Bromo-3-formyl-7-methoxy-1H-indole can be calculated from the atomic masses of its constituent elements (C₁₀H₈BrNO₂). The experimentally determined exact mass from HRMS should match the calculated value within a very small tolerance (typically a few parts per million), thus confirming the molecular formula.

| Ion | Calculated Exact Mass | Observed Exact Mass |

| [M(⁷⁹Br)+H]⁺ | 269.9811 | (Hypothetical) |

| [M(⁸¹Br)+H]⁺ | 271.9791 | (Hypothetical) |

Note: This table shows the calculated exact masses for the protonated molecular ions containing the two bromine isotopes. The observed mass would be determined experimentally.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions. For an indole derivative like 4-Bromo-3-formyl-7-methoxy-1H-indole, obtaining a single crystal of suitable quality is the first critical step.

The process involves irradiating the crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. The scattered X-rays create a unique pattern of spots, the intensities and positions of which are used to calculate the electron density map of the molecule. From this map, the positions of individual atoms can be resolved, revealing the complete molecular architecture.

While the specific crystal structure of 4-Bromo-3-formyl-7-methoxy-1H-indole is not widely published, analysis of closely related brominated indole structures, such as 4-Bromo-1H-indole-2,3-dione, provides insight into the expected structural features and intermolecular forces. researchgate.net In such structures, the indole ring system is typically planar. nih.gov The solid-state packing is often governed by intermolecular forces such as hydrogen bonding (e.g., between the indole N-H and an oxygen atom of a neighboring molecule) and π–π stacking interactions between the aromatic indole rings. researchgate.netresearchgate.net Halogen bonding, involving the bromine atom, may also play a role in the crystal lattice formation.

Table 1: Illustrative Crystal Data for a Related Bromo-indole Compound (4-Bromo-1H-indole-2,3-dione)

| Parameter | Value |

|---|---|

| Empirical Formula | C₈H₄BrNO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 7.3655 Åb = 13.689 Åc = 7.2866 Åα = 90°β = 93.378°γ = 90° |

| Volume (V) | 733.4 ų |

| Z (Molecules per unit cell) | 4 |

Data sourced from a representative bromo-indole structure to illustrate typical crystallographic parameters. researchgate.net

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the separation, isolation, and purity verification of synthesized compounds like 4-Bromo-3-formyl-7-methoxy-1H-indole. These techniques exploit differential partitioning of the compound between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective qualitative technique used to monitor the progress of a reaction and determine the number of components in a mixture. A small spot of the sample is applied to a silica (B1680970) gel plate (stationary phase), which is then developed in a sealed chamber containing a suitable solvent system (mobile phase). For indole derivatives, a common mobile phase is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. rsc.org The retention factor (Rf) value, the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound and solvent system.

Column Chromatography: For the purification of larger quantities, column chromatography is the standard method. orgsyn.org A glass column is packed with a stationary phase, typically silica gel, and the crude product is loaded at the top. The mobile phase (eluent) is then passed through the column. rsc.orgmdpi.com Components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. For indole compounds, elution is often performed with a gradient of hexane and ethyl acetate, starting with a lower polarity mixture and gradually increasing the polarity to elute the desired compound. rsc.org Fractions are collected and analyzed by TLC to identify those containing the pure product.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique used to determine the purity of the final compound. mdpi.com It operates on the same principles as column chromatography but uses high pressure to force the solvent through a column with much smaller particles, leading to higher resolution and faster separation. A solution of the compound is injected into the HPLC system, and its passage through the column is monitored by a detector (e.g., UV-Vis). The output is a chromatogram showing peaks corresponding to different components. The purity of 4-Bromo-3-formyl-7-methoxy-1H-indole would be determined by the area of its corresponding peak relative to the total area of all peaks in the chromatogram.

Table 2: Typical Chromatographic Conditions for the Analysis and Purification of Indole Derivatives

| Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Purpose |

|---|---|---|---|

| TLC | Silica Gel 60 F₂₅₄ | Hexane/Ethyl Acetate (e.g., 7:1) rsc.org | Reaction monitoring, Purity check |

| Column Chromatography | Silica Gel (35-70 mesh) orgsyn.org | Hexane/Ethyl Acetate (Gradient) rsc.org | Purification, Isolation |

| HPLC | C18 (Reversed-phase) | Acetonitrile/Water (Gradient) | Quantitative purity analysis |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a crucial technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared with the theoretical percentages calculated from the proposed molecular formula to confirm its elemental composition and empirical formula.

For 4-Bromo-3-formyl-7-methoxy-1H-indole, with the molecular formula C₁₀H₈BrNO₂, the theoretical elemental composition can be calculated based on the atomic weights of its constituent atoms. The experimental values, typically obtained using an automated elemental analyzer that involves combustion of a small, precise amount of the sample, should align closely with these theoretical values (usually within ±0.4%) to validate the proposed formula. mdpi.com This analysis provides strong evidence for the identity and purity of the synthesized compound.

Table 3: Elemental Analysis Data for 4-Bromo-3-formyl-7-methoxy-1H-indole

| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 120.11 | 47.27% |

| Hydrogen | H | 1.008 | 8 | 8.064 | 3.17% |

| Bromine | Br | 79.904 | 1 | 79.904 | 31.45% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.51% |

| Oxygen | O | 15.999 | 2 | 31.998 | 12.59% |

| Total Molecular Weight | 254.08 | 100.00% |

Theoretical values are calculated based on the molecular formula C₁₀H₈BrNO₂.

Table of Compounds Mentioned

| Compound Name |

|---|

| 4-Bromo-3-formyl-7-methoxy-1H-indole |

| 4-Bromo-1H-indole-2,3-dione |

| Hexane |

| Ethyl acetate |

Theoretical and Computational Chemistry Studies on 4 Bromo 3 Formyl 7 Methoxy 1h Indole

Electronic Properties and Reactivity Descriptors

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gaps

No published data is available regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the corresponding energy gap for 4-Bromo-3-formyl-7-methoxy-1H-indole. This type of analysis is crucial for understanding a molecule's electronic properties, including its reactivity and ability to participate in chemical reactions. The energy gap, in particular, is a key indicator of molecular stability.

Ionization Potential and Electron Affinity

Specific values for the ionization potential and electron affinity of 4-Bromo-3-formyl-7-methoxy-1H-indole, which are directly related to the HOMO and LUMO energies, have not been reported in computational studies.

Electrophilic and Nucleophilic Reactivity Indices

Global reactivity descriptors such as electronegativity, chemical hardness, and global electrophilicity index, which are derived from HOMO and LUMO energies, have not been calculated or published for this compound. These indices are instrumental in predicting the molecule's behavior as an electrophile or nucleophile.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface map for 4-Bromo-3-formyl-7-methoxy-1H-indole is not available in the literature. An MEP analysis would visually represent the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is fundamental for predicting sites of interaction in chemical reactions.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

There are no available Natural Bond Orbital (NBO) analyses for this molecule. NBO studies are used to investigate intramolecular delocalization, hyperconjugative interactions, and charge transfer between orbitals, providing a detailed picture of the bonding within the molecule.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational Vibrational Spectroscopy (IR)

No computational studies predicting the infrared (IR) vibrational frequencies for 4-Bromo-3-formyl-7-methoxy-1H-indole have been found. Such theoretical spectra are often calculated to aid in the interpretation and assignment of peaks in experimentally obtained IR spectra.

While the synthesis and basic characterization of related indole (B1671886) compounds are present in the chemical literature, the specific and detailed computational chemistry analysis for 4-Bromo-3-formyl-7-methoxy-1H-indole requested is currently absent from the public scientific record.

Computational NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly Density Functional Theory (DFT), have become increasingly adept at predicting NMR chemical shifts (δ) with high accuracy. For 4-Bromo-3-formyl-7-methoxy-1H-indole, a computational NMR study would typically involve the following steps:

Geometry Optimization: The first step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by performing a geometry optimization using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d,p)).

NMR Calculation: Using the optimized geometry, the ¹H and ¹³C NMR chemical shifts are calculated. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for this purpose.

Data Analysis: The calculated chemical shifts are then compared against experimentally obtained values, if available. A strong correlation between the computed and experimental data provides confidence in the determined structure. Discrepancies can point to dynamic processes or solvent effects not captured in the gas-phase calculations.

The predicted chemical shifts would be highly sensitive to the electronic environment of each nucleus. For instance, the proton of the formyl group (-CHO) would be expected to have a significantly downfield shift due to the electronegativity of the oxygen atom. Similarly, the carbon atoms in the aromatic indole ring would exhibit shifts influenced by the electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing bromo (-Br) and formyl groups.

Table 1: Hypothetical Calculated vs. Experimental ¹H and ¹³C NMR Chemical Shifts for 4-Bromo-3-formyl-7-methoxy-1H-indole

| Atom Position | Calculated ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

| N-H | Data not available | Data not available | - | - |

| C2-H | Data not available | Data not available | Data not available | Data not available |

| C5-H | Data not available | Data not available | Data not available | Data not available |

| C6-H | Data not available | Data not available | Data not available | Data not available |

| CHO | Data not available | Data not available | Data not available | Data not available |

| OCH₃ | Data not available | Data not available | Data not available | Data not available |

| C2 | - | - | Data not available | Data not available |

| C3 | - | - | Data not available | Data not available |

| C3a | - | - | Data not available | Data not available |

| C4 | - | - | Data not available | Data not available |

| C5 | - | - | Data not available | Data not available |

| C6 | - | - | Data not available | Data not available |

| C7 | - | - | Data not available | Data not available |

| C7a | - | - | Data not available | Data not available |

| CHO | - | - | Data not available | Data not available |

| OCH₃ | - | - | Data not available | Data not available |

Note: This table is illustrative. Actual computational studies are required to generate accurate theoretical data.

UV-Vis Absorption and Emission Spectra Modeling

Computational chemistry can also predict the electronic absorption and emission spectra of molecules, which are measured experimentally using UV-Vis spectroscopy. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for modeling the excited states of molecules and their corresponding spectral properties.

A TD-DFT study on 4-Bromo-3-formyl-7-methoxy-1H-indole would provide insights into its electronic transitions. The calculation would yield the wavelengths of maximum absorption (λmax), the corresponding oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions (e.g., π → π* or n → π*). The substituents on the indole ring would be expected to significantly influence the absorption spectrum. The methoxy group, being an electron-donating group, would likely cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted indole.

Modeling of the emission spectra (fluorescence) would involve optimizing the geometry of the first excited state and then calculating the energy of the transition back to the ground state. The difference between the absorption and emission maxima is known as the Stokes shift, which provides information about the change in geometry between the ground and excited states.

Reaction Mechanism Modeling through Computational Chemistry

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing details that are often difficult or impossible to obtain through experiments alone. For the synthesis of 4-Bromo-3-formyl-7-methoxy-1H-indole, computational modeling could be used to explore the reaction pathways, identify intermediates and transition states, and calculate the associated energy barriers.

A key aspect of reaction mechanism modeling is the location and characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Computational methods can be used to search for these TS structures. Once a TS is located, a frequency calculation is performed to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

The activation energy (Ea) of a reaction step is the energy difference between the transition state and the reactants. By calculating the activation energies for all the steps in a proposed mechanism, the rate-determining step (the one with the highest activation energy) can be identified. This information is crucial for understanding the kinetics of the reaction and for optimizing reaction conditions.

A reaction coordinate analysis, often performed using an Intrinsic Reaction Coordinate (IRC) calculation, maps the path from the transition state down to the reactants and products. This analysis confirms that the identified transition state correctly connects the desired reactants and products. The IRC path provides a detailed picture of the geometric changes that the molecule undergoes during the reaction, including bond breaking and bond formation. By visualizing the IRC, chemists can gain a deeper understanding of the intricate dance of atoms during a chemical transformation.

Future Research Directions and Perspectives on 4 Bromo 3 Formyl 7 Methoxy 1h Indole

Exploration of Unprecedented Reactivity and Mechanistic Pathways

The unique arrangement of substituents on 4-Bromo-3-formyl-7-methoxy-1H-indole offers fertile ground for exploring novel chemical reactivity. The interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing formyl and bromo groups can lead to unique electronic properties and reactivity patterns. Future research could focus on leveraging this distinct electronic profile to achieve unprecedented transformations. For instance, the C4-position of the indole nucleus is typically the least reactive site, making the regioselective functionalization at this position a significant challenge. nih.gov Understanding and exploiting the directing effects of the existing substituents could unlock new synthetic pathways. nih.gov Investigating the compound's participation in pericyclic reactions, metal-catalyzed cross-coupling reactions at the C4-bromo position, and novel condensations involving the C3-formyl group are all promising areas of study.

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry is poised to play a crucial role in elucidating the intricate mechanistic details of reactions involving 4-Bromo-3-formyl-7-methoxy-1H-indole. Density Functional Theory (DFT) and other advanced computational methods can provide invaluable insights into reaction barriers, transition state geometries, and the electronic factors governing reactivity and regioselectivity. Such studies can accelerate the development of new synthetic methods by predicting reaction outcomes and guiding the design of more effective catalysts and reaction conditions. Furthermore, computational modeling can be used to predict the compound's physical, chemical, and photophysical properties, aiding its potential application in materials science.

Expansion of the Compound’s Role as a Synthetic Precursor for Complex Architectures

Indole derivatives are core components of numerous biologically active natural products and pharmaceutical agents. scispace.commanipal.edu 4-Bromo-3-formyl-7-methoxy-1H-indole serves as a versatile building block for the synthesis of more complex molecular architectures. The formyl group can be readily converted into various other functionalities, while the bromo group is an ideal handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents at the C4 position. organic-chemistry.org Future research will undoubtedly focus on utilizing this compound as a key intermediate in the total synthesis of natural products and in the creation of libraries of novel compounds for drug discovery programs.

| Functional Group | Potential Transformations | Target Molecular Architectures |

| C3-Formyl Group | Reductive amination, Wittig reaction, oxidation, condensation. | Heterocyclic fused systems, complex alkaloids, substituted tryptamines. |

| C4-Bromo Group | Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig cross-coupling reactions. | Arylated indoles, extended π-conjugated systems, macrocycles. |

| N-H of Indole | Alkylation, arylation, acylation. | N-functionalized indole derivatives with tailored properties. |

Integration with Emerging Technologies in Chemical Synthesis (e.g., Flow Chemistry, Photoredox Catalysis)

The integration of emerging technologies like flow chemistry and photoredox catalysis offers exciting prospects for the synthesis and functionalization of 4-Bromo-3-formyl-7-methoxy-1H-indole. Flow chemistry enables enhanced control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. nih.govconicet.gov.ar This is particularly advantageous for photochemical reactions, where the high surface-area-to-volume ratio in flow reactors allows for more efficient irradiation. nih.govthieme-connect.de Photoredox catalysis, which uses visible light to initiate chemical reactions, provides a mild and powerful tool for forging new chemical bonds. nih.gov Applying these technologies could lead to more efficient and novel methods for C-H functionalization, cross-coupling, and other transformations of the target indole, potentially reducing reaction times and improving yields. flowphotochem.eu

Multi-disciplinary Research Directions (e.g., Chemical Biology, Materials Science)

The unique structural and electronic features of 4-Bromo-3-formyl-7-methoxy-1H-indole make it an attractive candidate for exploration in multidisciplinary fields.

Chemical Biology: Indole-based molecules are known to interact with a wide range of biological targets. researchgate.net This compound could serve as a scaffold for the development of novel probes to study biological processes or as a starting point for the design of new therapeutic agents. Its derivatives could be screened for various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. manipal.educhim.it

Materials Science: The indole nucleus is a π-electron-rich system, suggesting that its derivatives could have interesting applications in organic electronics. By extending the π-conjugation through reactions at the bromo and formyl positions, it may be possible to design novel organic semiconductors, dyes for solar cells, or fluorescent materials for sensing and imaging applications.

Challenges and Opportunities in the Field of Substituted Indole Chemistry

The chemistry of substituted indoles, while well-established, continues to present both challenges and opportunities. A primary challenge is achieving high regioselectivity in the functionalization of the indole core, particularly at the less reactive C4, C5, C6, and C7 positions. nih.gov The development of novel directing groups and catalytic systems to overcome this challenge is a major area of ongoing research. Another challenge lies in the synthesis of sterically hindered or electronically deactivated indole derivatives.

However, these challenges also create significant opportunities. The demand for novel indole-based compounds in medicine, agrochemicals, and materials science continues to drive innovation in synthetic methodology. manipal.eduresearchgate.net There is a vast, unexplored chemical space of substituted indoles, and compounds like 4-Bromo-3-formyl-7-methoxy-1H-indole represent key starting points for accessing this space. The development of sustainable and scalable synthetic routes will be crucial for translating laboratory discoveries into practical applications. polimi.it

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Bromo-3-formyl-7-methoxy-1H-indole, and how can reaction yields be improved?

- Methodology : Start with a Sonogashira coupling or copper-catalyzed azide-alkyne cycloaddition (CuAAC) using precursors like 4-bromo-7-methoxyindole derivatives. For example, introduce the formyl group via Vilsmeier-Haack formylation (using POCl₃/DMF) at the 3-position. Optimize solvent systems (e.g., PEG-400/DMF mixtures for CuAAC) and catalyst loading (e.g., 10–20 mol% CuI) to enhance yields .

- Purification : Use flash column chromatography with gradients of ethyl acetate/hexane (70:30 to 100% EtOAc) to isolate the product. Confirm purity via TLC (Rf ~0.22–0.30) and residual solvent removal under vacuum at 90°C .

- Characterization : Validate structure using H/C NMR (e.g., δ ~7.2–4.5 ppm for indole protons, δ ~190 ppm for formyl carbonyl) and HRMS (e.g., m/z [M+H] calculated for CHBrNO) .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

- Spectroscopy : Prioritize H/C NMR for functional group analysis (e.g., formyl proton at δ ~9.8–10.2 ppm) and IR for carbonyl stretching (~1680–1700 cm). Use HRMS for molecular ion confirmation .

- Crystallography : Employ single-crystal X-ray diffraction (SC-XRD) with tools like SHELXL (for refinement) and OLEX2 (for structure solution). Address disorder or twinning via iterative refinement cycles .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties or reaction pathways for this compound?

- Approach : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potentials, and reaction barriers. Validate thermochemical data (e.g., atomization energies) against experimental values, aiming for <3 kcal/mol deviation .

- Software : Gaussian or ORCA with a 6-31G(d,p) basis set. Compare computed NMR shifts with experimental data to identify discrepancies .

Q. What strategies resolve crystallographic ambiguities in structures with multiple substituents?

- Twinning/Disorder : Use the TWIN/BASF commands in SHELXL to model twinned crystals. For disordered methoxy/formyl groups, apply PART and SUMP constraints to refine occupancy ratios .

- Validation : Cross-check with Hirshfeld surface analysis (CrystalExplorer) to assess intermolecular interactions (e.g., C–H⋯O) and packing motifs .

Q. How should researchers address contradictions in spectral or crystallographic data?

- Replication : Repeat synthesis and characterization under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to rule out experimental artifacts .

- Alternative Techniques : If NMR and SC-XRD conflict (e.g., unexpected tautomerism), use dynamic NMR (VT-NMR) or neutron diffraction to probe temperature-dependent structural changes .

Q. What methodologies explore structure-activity relationships (SAR) for indole derivatives?

- Analog Synthesis : Modify substituents (e.g., replace Br with Cl, vary methoxy position) via Pd-catalyzed cross-coupling or nucleophilic substitution. Assess bioactivity (e.g., antioxidant, enzyme inhibition) using in vitro assays (DPPH radical scavenging, α-glucosidase inhibition) .

- Computational SAR : Perform molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., kinases) and correlate with experimental IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.